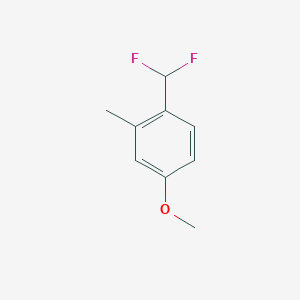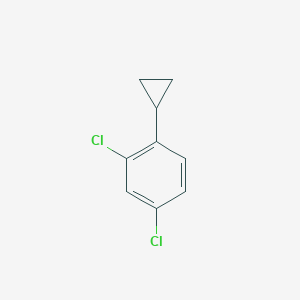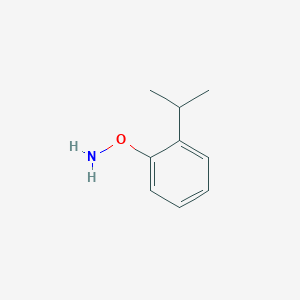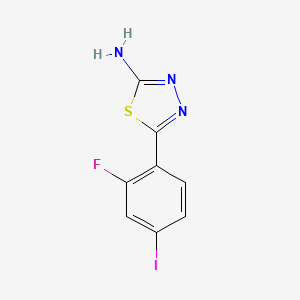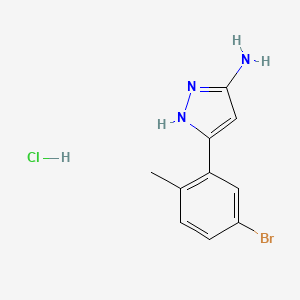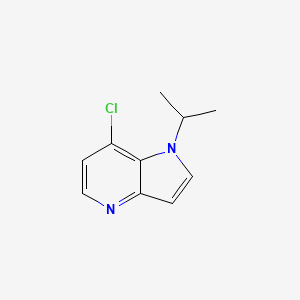![molecular formula C11H14O2 B13694424 4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
4-(tert-Butyl)benzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)benzo[d][1,3]dioxole is an organic compound that features a benzo[d][1,3]dioxole ring substituted with a tert-butyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with tert-butyl halides under basic conditions. One common method is the use of tert-butyl chloride in the presence of a strong base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(tert-Butyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学的研究の応用
4-(tert-Butyl)benzo[d][1,3]dioxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-(tert-Butyl)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole: The parent compound without the tert-butyl group.
4-Methylbenzo[d][1,3]dioxole: A similar compound with a methyl group instead of a tert-butyl group.
4-Ethylbenzo[d][1,3]dioxole: A similar compound with an ethyl group instead of a tert-butyl group.
Uniqueness
4-(tert-Butyl)benzo[d][1,3]dioxole is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-tert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)8-5-4-6-9-10(8)13-7-12-9/h4-6H,7H2,1-3H3 |
InChIキー |
UDLCYIBCCIFBPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=CC=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


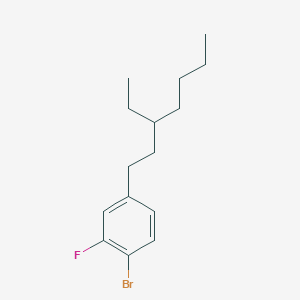
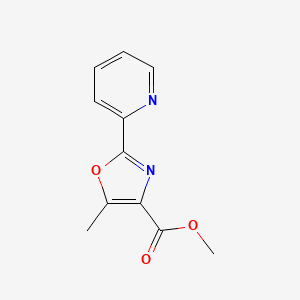

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)
